molecular formula C16H28BNO4 B2844308 tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate CAS No. 2376764-71-3

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate

Cat. No. B2844308
CAS RN: 2376764-71-3
M. Wt: 309.2 g/mol
InChI Key: CPKMTYPRYKIRQC-BENRWUELSA-N
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Description

“Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate” is a chemical compound. It is an important intermediate in many biologically active compounds . The compound has a molecular weight of 363.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-13(10-21)11-22-12-14(8-20-22)19-25-17(4,5)18(6,7)26-19/h8,12-13H,9-11H2,1-7H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of the compound , is synthesized as an intermediate in biologically active compounds like crizotinib. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, sharing a similar dioxaborolan structure, are synthesized through a three-step substitution reaction. Their structures are confirmed via various spectroscopic techniques and X-ray diffraction, and density functional theory (DFT) calculations are consistent with the crystal structures (Huang et al., 2021).

Applications in Polymer Science

  • Polymers containing isoDPP units, which include tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate structures, are synthesized. These polymers are deeply colored, soluble in organic solvents, and have molecular weights between 3.5 and 22 kDa (Welterlich et al., 2012).

Biochemical and Pharmacological Research

  • Chiral nitronyl nitroxyl radicals, including L-tert-butyl 2-(4, 5-dihydro-4, 4, 5, 5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate, are synthesized for potential use as radioprotective drugs. Their cytotoxic and radioprotective effects are evaluated in rat glioma C6 cells (Qin et al., 2009).

Catalysis

  • Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound, is used in palladium-catalyzed coupling reactions with arylboronic acids, illustrating its potential application in catalytic processes (Wustrow & Wise, 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

The future directions for the use of this compound would depend on its specific applications in chemical synthesis or biological research. As an intermediate in the synthesis of biologically active compounds, it could potentially be used in the development of new pharmaceuticals or agrochemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base and a catalyst.", "Starting Materials": [ "Tert-butyl 3-pyrrolidinecarboxylate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-pyrrolidinecarboxylate in a suitable solvent.", "Step 2: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture.", "Step 3: Add a base to the reaction mixture to deprotonate the pyrrolidinecarboxylate group.", "Step 4: Add a catalyst to the reaction mixture to facilitate the reaction between the pyrrolidinecarboxylate and the dioxaborolane.", "Step 5: Stir the reaction mixture at a suitable temperature and for a suitable time.", "Step 6: Quench the reaction mixture with an acid to protonate the product.", "Step 7: Isolate the product by filtration or chromatography." ] }

CAS RN

2376764-71-3

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3/b12-10-

InChI Key

CPKMTYPRYKIRQC-BENRWUELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCN(C2)C(=O)OC(C)(C)C

SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(C2)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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